molecular formula C23H27F3N4O8 B2905148 E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate CAS No. 1950635-14-9

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate

Katalognummer B2905148
CAS-Nummer: 1950635-14-9
Molekulargewicht: 544.484
InChI-Schlüssel: KNNGJZWEJKPKSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate is a synthesized compound that incorporates an E3 ligase ligand and a linker . It is used in PROTAC (Proteolysis Targeting Chimera) technology .


Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate involves the incorporation of an E3 ligase ligand and a linker . This compound is used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate is C23H27F3N4O8 . The molecular weight is 544.48 .


Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The physical and chemical properties of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate are not fully detailed in the search results. The molecular formula is C23H27F3N4O8 and the molecular weight is 544.48 . Other properties such as density, boiling point, melting point, and flash point are not available .

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Thalidomide-O-amido-C6-NH2 (TFA): is utilized in the development of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells . This application is particularly valuable in cancer research, where the selective elimination of oncogenic proteins can be therapeutic.

Drug Discovery and Development

The compound serves as a crucial tool in drug discovery, providing a means to modulate protein levels within cells. By binding to the Cereblon ligand, it facilitates the synthesis of PROTAC molecules that can target a wide range of proteins for degradation, potentially leading to new treatments for various diseases .

Molecular Biology Research

In molecular biology, Thalidomide-O-amido-C6-NH2 (TFA) aids in the study of protein function and signaling pathways. By selectively degrading proteins, researchers can better understand their role in cellular processes and disease pathogenesis .

Neurodegenerative Diseases

The compound has been employed in the research of neurodegenerative diseases. For instance, it has been used in the targeted degradation of the Tau protein, which is implicated in Alzheimer’s disease, providing insights into potential therapeutic approaches .

Immune Disorders

Research into immune disorders has also benefited from this compound. It has been used to target proteins involved in immune response regulation, which could lead to novel treatments for autoimmune diseases .

Infectious Diseases

In the field of infectious diseases, Thalidomide-O-amido-C6-NH2 (TFA) has been used to target viral proteins, such as those from the hepatitis C virus, offering a strategy to inhibit viral replication and aid in the development of antiviral therapies .

Wirkmechanismus

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate, also known as Thalidomide-O-amido-C6-NH2 (TFA), is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . The compound incorporates an E3 ligase ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology .

Mode of Action

The compound works by modulating the activity of the E3 ubiquitin ligase. It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process is part of a cascade of distinct steps, starting with ubiquitin activation by enzyme E1, then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification . The E3 ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system (UPS), a cascade reaction that is an important way for short-lived, misfolded, and damaged proteins degradation . The UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It’s known that the compound is synthesized for use in protac technology , which suggests it’s designed to have suitable absorption, distribution, metabolism, and excretion (ADME) properties for its intended use.

Result of Action

The result of the compound’s action is the selective degradation of target proteins. This is achieved through the ubiquitin-proteasome system, leading to the regulation of protein levels within the cell . This mechanism is particularly important in the context of cancer, where the degradation of certain proteins can inhibit the proliferation and survival of cancer cells .

Eigenschaften

IUPAC Name

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNGJZWEJKPKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.